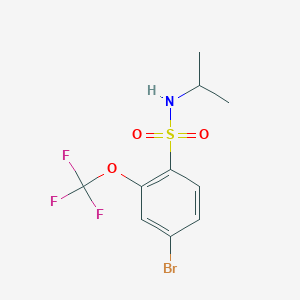

4-bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-propan-2-yl-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF3NO3S/c1-6(2)15-19(16,17)9-4-3-7(11)5-8(9)18-10(12,13)14/h3-6,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKINPDQXMZEPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation Reaction

Chlorosulfonic acid reacts with 4-bromo-2-(trifluoromethoxy)benzene to introduce the sulfonyl chloride group. In a representative procedure, 10.00 g (52 mmol) of 4-bromo-2-(trifluoromethoxy)benzene is dissolved in dichloromethane (100 mL) and treated with chlorosulfonic acid (30.18 g, 260 mmol) at 0°C. The mixture is stirred at room temperature for 5 hours, quenched with ice water, and extracted with dichloromethane. The organic phase is dried over anhydrous Na₂SO₄ and concentrated to yield a light yellow powder (93% yield).

Key Parameters

Sulfonamide Formation via Amine Coupling

The sulfonyl chloride intermediate is reacted with isopropylamine to form the target sulfonamide.

Reaction with Isopropylamine

A mixture of 4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride (12.00 g, 41 mmol), isopropylamine (2.80 g, 49 mmol), and triethylamine (8.30 g, 82 mmol) in dichloromethane (100 mL) is stirred at room temperature for 3 hours. The solvent is evaporated, and the residue is washed with water and crystallized from n-hexane/ethyl acetate (4:1) to yield the pure product.

Optimization Insights

-

Base : Triethylamine neutralizes HCl, driving the reaction to completion.

-

Solvent : Dichloromethane ensures homogeneity without side reactions.

Purification and Characterization

Crystallization vs. Column Chromatography

Spectroscopic Characterization

-

¹H NMR : Key signals include the isopropyl group (δ 1.25 ppm, doublet) and aromatic protons (δ 7.8–8.2 ppm).

-

X-ray Diffraction : Confirms the planar sulfonamide geometry and halogen bonding patterns.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield | Purity |

|---|---|---|---|---|

| Chlorosulfonation | 4-Bromo-2-(trifluoromethoxy)benzene | ClSO₃H, CH₂Cl₂, 5 h | 93% | 99% |

| Amine Coupling | Sulfonyl chloride + iPrNH₂ | Et₃N, CH₂Cl₂, 3 h | 84–95% | 98–99% |

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that the presence of the bromine atom in compounds similar to 4-bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide can enhance antimicrobial properties. Studies have shown that derivatives of benzenesulfonamides exhibit significant activity against various pathogens, including bacteria and fungi .

Cancer Therapeutics

The compound's structure suggests potential utility as a lead compound for developing inhibitors targeting specific cancer cell pathways. For instance, related compounds have been studied for their ability to inhibit mitochondrial function in cancer cells, leading to reduced ATP production and increased cytotoxicity .

Biochemical Applications

Enzyme Inhibition Studies

Due to its unique trifluoromethoxy group, this compound is being investigated for its ability to interact with specific enzymes. The trifluoromethoxy moiety can enhance binding affinity, making it a valuable tool in studying enzyme kinetics and mechanisms .

Protein Binding Studies

The sulfonamide group in the compound may facilitate interactions with various biomolecules, allowing researchers to study protein-ligand interactions in detail. This is particularly important for understanding drug mechanisms and designing more effective therapeutics.

Material Science

Advanced Material Synthesis

The compound serves as a building block for synthesizing advanced materials with tailored properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced stability or reactivity, which are crucial for applications in coatings, polymers, and other industrial products .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Evaluation of antimicrobial activity of sulfonamides | Showed enhanced activity against specific bacterial strains when bromine was present. |

| Cancer Cell Inhibition | Investigation of mitochondrial inhibitors | Identified significant cytotoxic effects on pancreatic cancer cells with IC50 values indicating potency. |

| Enzyme Interaction Studies | Mechanistic studies on enzyme binding | Demonstrated increased binding affinity due to trifluoromethoxy group modifications. |

Mechanism of Action

The mechanism of action of 4-bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

4-(Trifluoromethoxy)benzenesulfonamide (CAS 1513-45-7)

- Structure : Lacks bromine and has an unsubstituted sulfonamide (-NH₂).

- The 4-bromo substituent increases molecular weight (278.13 g/mol vs. 241.19 g/mol) and introduces steric hindrance, which may affect binding to biological targets .

2-Bromobenzenesulfonamide (CAS 92748-09-9)

- Structure : Bromine at the 2-position without a trifluoromethoxy group.

- Comparison: Positional isomerism: Bromine at the 2-position (vs. 4-position in the target) may lead to differences in dipole moments and intermolecular interactions.

Functional Group Variations in Agrochemicals

Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide)

- Structure : Benzamide core with -OCF₃ and chloro substituents.

- Comparison: Sulfonamide vs. Benzamide: Sulfonamides generally exhibit higher acidity (pKa ~1–2) than benzamides (pKa ~4–5), influencing solubility and bioavailability.

Structural Complexity and Pharmacological Potential

4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxy-benzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

- Structure : Complex sulfonamide with benzyloxy and thiadiazol groups.

- Comparison :

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS | Molecular Formula | Substituents | Key Properties | Potential Applications |

|---|---|---|---|---|---|

| 4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide | N/A | C₁₀H₁₀BrF₃NO₃S | 4-Br, 2-OCF₃, N-isopropyl | High lipophilicity, moderate acidity | Pesticides, Medicinal Chemistry |

| 4-(Trifluoromethoxy)benzenesulfonamide | 1513-45-7 | C₇H₆F₃NO₃S | 4-OCF₃, -NH₂ | High acidity (pKa ~1.5) | Chemical Intermediate |

| 2-Bromobenzenesulfonamide | 92748-09-9 | C₆H₆BrNO₂S | 2-Br, -NH₂ | Moderate lipophilicity | Unknown |

| Triflumuron | 64628-44-0 | C₁₅H₁₀ClF₃N₂O₃ | 4-OCF₃, chloro, benzamide | Low acidity (pKa ~4.2) | Insect Growth Regulator |

Biological Activity

4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative notable for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural features that may influence its interactions with biological targets.

Chemical Structure and Properties

The compound is characterized by:

- A bromine atom at the para position of the benzene ring.

- An isopropyl group attached to the nitrogen atom.

- A trifluoromethoxy group at the ortho position relative to the sulfonamide functional group.

These structural elements contribute to its lipophilicity and potential for engaging in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group enhances binding affinity, while the sulfonamide moiety may facilitate interactions with carbonic anhydrases or other target proteins involved in metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity :

- Anticancer Potential :

- Cardiovascular Effects :

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including this compound. Results indicated that compounds with halogen substitutions displayed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship where increased lipophilicity correlates with improved antimicrobial effects .

| Compound | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| This compound | 15 mm |

| Control (Standard Antibiotic) | 20 mm |

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF7, HT29). The results showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Study 3: Cardiovascular Impact

Using isolated rat heart models, researchers investigated the impact of benzenesulfonamide derivatives on coronary resistance. The findings suggested that certain derivatives could significantly reduce coronary resistance, implicating their potential role in managing hypertension .

Pharmacokinetic Considerations

Pharmacokinetic studies using computational models (e.g., SwissADME) predict favorable absorption and distribution characteristics for this compound. Parameters such as solubility and permeability were assessed to understand its bioavailability:

| Parameter | Value |

|---|---|

| Log P | 3.5 |

| Solubility (mg/mL) | >100 |

| Bioavailability (%) | Estimated >50 |

Q & A

Q. What are the optimal synthetic routes for forming the sulfonamide bond in 4-bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide?

The sulfonamide bond is typically formed via reaction of a sulfonyl chloride with an amine. For example, thionyl chloride (SOCl₂) in dichloromethane/DMF can activate sulfonic acids to sulfonyl chlorides, which then react with isopropylamine. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions, such as over-chlorination or hydrolysis. Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- X-ray crystallography : Tools like SHELX and ORTEP-3 enable precise determination of molecular geometry, including bond angles and substituent positions .

- NMR spectroscopy : ¹H/¹⁹F NMR can resolve trifluoromethoxy (-OCF₃) and isopropyl group environments. For example, the -OCF₃ group shows distinct ¹⁹F NMR signals near δ -60 ppm .

- LCMS : Validates molecular weight and purity, especially for intermediates .

Q. How do the bromo, trifluoromethoxy, and isopropyl groups influence the compound’s reactivity and intermolecular interactions?

- Bromo : Enhances electrophilic substitution potential and serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Trifluoromethoxy (-OCF₃) : Increases lipophilicity and metabolic stability while introducing strong electron-withdrawing effects, which modulate electronic properties of the aromatic ring .

- Isopropyl : Steric bulk may hinder rotational freedom and influence crystal packing or binding interactions in biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

- Substituent variation : Synthesize analogs with substitutions at the bromo (e.g., Cl, F, CH₃), trifluoromethoxy (e.g., CF₃, OCH₃), or isopropyl positions. A study replacing the benzene ring with naphthalene or thiophene demonstrated how ring size/electronic properties affect activity .

- Binding assays : Use enzymatic or cellular assays to correlate structural changes with activity. For example, anthrax lethal factor inhibition studies employed analogs with modified sulfonamide linkers to assess potency .

Q. What computational methods predict the electronic and steric properties of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites. Becke’s hybrid functionals (e.g., B3LYP) provide accurate thermochemical data for sulfonamides .

- Molecular docking : Simulates binding conformations with target proteins, highlighting steric clashes or hydrogen-bonding interactions involving the sulfonamide group .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

- Multi-software validation : Compare results from SHELXL (for refinement) and WinGX (for symmetry analysis) to identify systematic errors .

- Hydrogen bonding analysis : Apply graph-set analysis to evaluate intermolecular interactions that may distort bond lengths .

Q. What methodologies assess the compound’s potential as a biochemical probe or therapeutic agent?

- Kinetic solubility assays : Measure solubility in PBS or simulated biological fluids to predict bioavailability.

- ADME profiling : Use liver microsomes to evaluate metabolic stability and CYP450 inhibition.

- Selectivity screens : Test against related enzymes/receptors (e.g., carbonic anhydrase isoforms for sulfonamides) to establish specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.